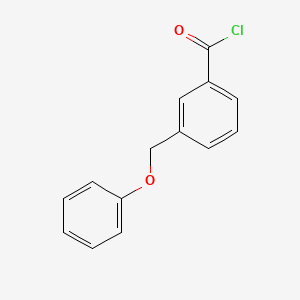

3-(Phenoxymethyl)benzoyl chloride

Descripción general

Descripción

3-(Phenoxymethyl)benzoyl chloride: is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Chlorination: One common method to prepare 3-(Phenoxymethyl)benzoyl chloride involves the chlorination of 3-(Phenoxymethyl)benzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of phenoxymethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-acylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-(Phenoxymethyl)benzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to 3-(Phenoxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-(Phenoxymethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Amides, Esters, and Thioesters: From nucleophilic substitution reactions.

3-(Phenoxymethyl)benzyl Alcohol: From reduction reactions.

3-(Phenoxymethyl)benzoic Acid: From oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Applications

One significant application of 3-(phenoxymethyl)benzoyl chloride is in the design of inhibitors for the enzyme α-glucosidase, which plays a crucial role in glucose metabolism. Inhibition of this enzyme can delay glucose absorption, making it a potential target for treating type 2 diabetes. Recent studies have synthesized derivatives of this compound to evaluate their inhibitory effects on α-glucosidase, demonstrating promising results in vitro .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study indicated that certain fluorinated derivatives displayed significant antibacterial effects, suggesting potential applications in developing new antibiotics .

Personal Care Products

Skin Whitening Agents

this compound has been utilized in personal care formulations aimed at skin whitening. The compound is incorporated into compositions designed to suppress melanin production, thereby addressing hyperpigmentation issues such as senile plaques and freckles. Clinical studies have demonstrated the efficacy of these formulations in improving skin tone and texture .

Agricultural Applications

Pesticide Development

The compound's derivatives have been investigated for their potential use as agrochemicals. Research indicates that certain substituted benzoyl derivatives possess insecticidal properties, making them candidates for developing new pesticides. Their effectiveness against common agricultural pests has been documented, highlighting their importance in sustainable agriculture .

Data Tables

Case Studies

-

Inhibition of α-Glucosidase

A study conducted on synthesized derivatives of this compound showed varied inhibitory effects on α-glucosidase, with some compounds achieving over 80% inhibition at specific concentrations. This suggests that structural modifications can enhance efficacy against diabetes-related complications . -

Antimicrobial Efficacy

In a comparative study, several derivatives were tested against E. coli and S. aureus. The results indicated that compounds with trifluoromethyl substituents exhibited the highest levels of antibacterial activity, outperforming standard antibiotics in some cases . -

Skin Whitening Efficacy

Clinical trials involving formulations containing this compound demonstrated a significant reduction in hyperpigmentation among participants over a 12-week period, validating its application in cosmetic products aimed at skin lightening .

Mecanismo De Acción

The mechanism of action of 3-(Phenoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it can modify proteins by acylating amino groups, affecting their function and activity.

Comparación Con Compuestos Similares

Benzoyl Chloride: A simpler analog without the phenoxymethyl group.

4-(Phenoxymethyl)benzoyl Chloride: A positional isomer with the phenoxymethyl group at the fourth position.

3-(Methoxymethyl)benzoyl Chloride: A similar compound with a methoxymethyl group instead of a phenoxymethyl group.

Uniqueness: 3-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.

Actividad Biológica

3-(Phenoxymethyl)benzoyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C14H13ClO2

- Molecular Weight : 250.7 g/mol

- IUPAC Name : this compound

The compound is characterized by the presence of a benzoyl chloride functional group, which is known to participate in various chemical reactions, including acylation and nucleophilic substitutions.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, potentially modulating signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For example:

| Compound | Target Pathogen | Activity Type | IC50 (µM) |

|---|---|---|---|

| This compound | Escherichia coli | Bactericidal | 15 |

| This compound | Staphylococcus aureus | Bacteriostatic | 10 |

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Science.gov evaluated the effectiveness of various benzoyl derivatives, including this compound, against multi-drug resistant strains. The findings demonstrated that the compound exhibited substantial antibacterial activity, particularly against E. coli and S. aureus, with a notable reduction in biofilm formation . -

In Vivo Studies :

In vivo experiments conducted on murine models showed that treatment with this compound led to a significant decrease in bacterial load in infected tissues compared to control groups. This suggests its potential utility in treating bacterial infections .

Therapeutic Applications

The promising biological activities of this compound position it as a candidate for various therapeutic applications:

- Antibiotics Development : Due to its antimicrobial properties, there is potential for developing new antibiotics based on this compound.

- Anti-inflammatory Agents : Research into its anti-inflammatory effects is ongoing, with preliminary results indicating possible benefits in inflammatory conditions.

Propiedades

IUPAC Name |

3-(phenoxymethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHJSNXMTGDBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594664 | |

| Record name | 3-(Phenoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-22-8 | |

| Record name | 3-(Phenoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.